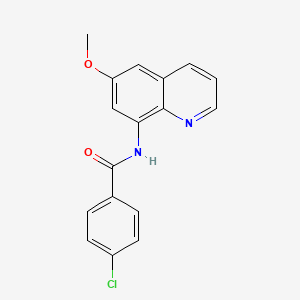
N-hexyl-5-oxododecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-5-oxododecanamide is an organic compound with the molecular formula C18H35NO2 It is a member of the amide family, characterized by the presence of a hexyl group attached to the nitrogen atom and a dodecanoyl group attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Hexyl-5-oxododecanamide can be synthesized through the reaction of hexylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Hexyl-5-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-Hexyl-5-oxododecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of N-hexyl-5-oxododecanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Hexyl-5-oxoheptadecanamide: Similar in structure but with a longer carbon chain.
N-Hexyl-5-oxooctadecanamide: Another similar compound with an even longer carbon chain.
Uniqueness: N-Hexyl-5-oxododecanamide is unique due to its specific carbon chain length and functional groups, which confer distinct physical and chemical properties. These properties may make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C18H35NO2 |
|---|---|
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
N-hexyl-5-oxododecanamide |
InChI |
InChI=1S/C18H35NO2/c1-3-5-7-9-10-13-17(20)14-12-15-18(21)19-16-11-8-6-4-2/h3-16H2,1-2H3,(H,19,21) |
Clave InChI |
VHLRXUDCNYIUMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCCC(=O)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12493382.png)
![[8-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B12493392.png)
![N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493395.png)
![2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12493402.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493414.png)
![3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B12493420.png)

![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)
![2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B12493436.png)
![Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12493441.png)
![2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine](/img/structure/B12493442.png)
![Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493443.png)
